molecular formula C13H10N2 B1663953 1-Acridinamine CAS No. 578-06-3

1-Acridinamine

Cat. No.: B1663953
CAS No.: 578-06-3
M. Wt: 194.23 g/mol
InChI Key: LOMMDWBTANPFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminoacridine, also referred to as 9-aminoacridine depending on the numbering system used, is a heterocyclic aromatic compound with an amino group substituted at position 1 (equivalent to position 9 in alternative nomenclature). This compound belongs to the acridine family, known for planar tricyclic structures with applications in antiseptics, fluorescence probes, and DNA intercalation . Notably, aminoacridines with amino groups in positions other than 1 (9) exhibit enhanced antiseptic potency and reduced toxicity, making positional isomerism critical for their pharmacological profiles .

1-Aminoacridine hydrochloride (C₁₃H₁₀N₂·HCl) is a fluorescent derivative widely studied for its interaction with nucleic acids. It binds to DNA through intercalation, forming 1:1 or 2:1 complexes with dinucleoside phosphates, preferentially stacking on alternating purine-pyrimidine sequences . This property underpins its historical use as an antiseptic and research tool in molecular biology.

Properties

IUPAC Name

acridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMMDWBTANPFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870623
Record name 1-Acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-06-3, 27254-80-4
Record name 1-Acridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027254804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminoacridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Aminoacridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB79BVP4V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1-Aminoacridine, a derivative of acridine, has garnered attention in recent years due to its diverse biological activities. This compound has been explored for its potential therapeutic applications, particularly in the fields of oncology and microbiology. Below is a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

1-Aminoacridine is known for its ability to intercalate into DNA, which disrupts the normal function of nucleic acids. This intercalation can lead to the inhibition of various enzymes involved in DNA replication and transcription. The compound's mechanism of action primarily involves:

  • Inhibition of Topoisomerases : 1-Aminoacridine acts as a catalytic inhibitor of topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

1-Aminoacridine has been studied for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines. Notable findings include:

  • Cell Line Studies : In vitro studies have demonstrated that 1-aminoacridine induces significant cytotoxic effects on breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines. The IC50 values observed were approximately 10 µM for MCF-7 and 15 µM for PANC-1 cells .
  • Mechanistic Insights : Research indicates that 1-aminoacridine triggers apoptosis via the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 5 to 20 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests a potent antibacterial effect that warrants further exploration in clinical settings .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of 1-aminoacridine on human breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, including PARP cleavage and increased Annexin V staining, confirming the compound's potential as an anticancer agent .
  • Antimicrobial Efficacy Study : A comparative study assessed the antibacterial activity of 1-aminoacridine against standard antibiotics. The findings revealed that it exhibited superior activity against resistant strains of E. coli, highlighting its potential as an alternative treatment option .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism
AnticancerMCF-7 (Breast Cancer)10 µMInduces apoptosis via mitochondria
AnticancerPANC-1 (Pancreatic Cancer)15 µMInduces apoptosis via mitochondria
AntimicrobialStaphylococcus aureus5 µg/mLInhibits cell wall synthesis
AntimicrobialEscherichia coli20 µg/mLDisrupts nucleic acid function

Scientific Research Applications

Antibacterial Properties

1-Aminoacridine and its derivatives have been extensively studied for their antibacterial properties. Historically, acridine compounds were recognized for their antimicrobial effects, particularly during World War II when they were used as antimalarials and antibacterial agents. Recent studies highlight the resurgence of interest in these compounds due to the increasing prevalence of drug-resistant bacteria.

  • Mechanism of Action : The antibacterial efficacy of aminoacridines is attributed to their ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism has been shown to be effective against a variety of bacterial strains, including those resistant to conventional antibiotics .
  • Clinical Applications : Aminoacridines are being explored for topical applications, especially in conjunction with low-power light therapy to enhance their bactericidal action at lower doses .

Anticancer Activity

1-Aminoacridine has demonstrated significant potential as an anticancer agent through various mechanisms:

  • Cell Cycle Arrest : Research indicates that 1-aminoacridine derivatives can induce cell cycle arrest in cancer cells. For instance, studies on human lung adenocarcinoma cells revealed that these compounds promote apoptosis by activating key regulatory proteins such as p53 and inducing oxidative stress .
  • Inhibition of Tumor Growth : A novel derivative of 1-aminoacridine was reported to inhibit the growth of Ehrlich ascites carcinoma cells by inducing cell cycle arrest and enhancing antiangiogenic responses . The compound's ability to upregulate pro-inflammatory cytokines like TNF-α and IL-1β further contributes to its antitumor efficacy .

Table 1: Summary of Anticancer Activities

Compound TypeBiological ActivityReference
9-aminoacridine derivativeInduces apoptosis in lung cancer cells
Spiro-acridine derivativeInhibits Ehrlich carcinoma growth

Neuropharmacological Effects

The neuropharmacological applications of 1-aminoacridine are also noteworthy:

  • Acetylcholinesterase Inhibition : Certain aminoacridines are known reversible inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This property suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
  • Cognitive Function Studies : In vivo studies using a five-arm radial maze have shown that specific aminoacridine derivatives can impair cognitive functions in animal models, indicating their complex role in brain chemistry and potential neurotoxicity .

Table 2: Neuropharmacological Effects

ApplicationEffectReference
AChE inhibitionPotential treatment for Alzheimer's disease
Cognitive functionImpairment observed in animal studies

Analytical Applications

In addition to biological applications, 1-aminoacridine is used analytically:

  • Chromatographic Methods : Sensitive methods have been developed for the simultaneous determination of 1-aminoacridine and other compounds using chromatographic techniques, which are essential for quality control in pharmaceuticals .

Comparison with Similar Compounds

Other Aminoacridines

Aminoacridines differ in the position of their amino substituents, which significantly impacts their biological activity:

Compound Substitution Position Key Properties Applications References
1-Aminoacridine Position 1 (9) Lower antiseptic potency; higher fluorescence; strong DNA intercalation DNA staining, antiseptic research
2-/3-Aminoacridine Positions 2 or 3 Higher antiseptic activity; reduced toxicity compared to 1-aminoacridine Antimicrobial agents, drug development
9-Aminoacridine HCl Position 9 (equivalent to 1) Fluorescent, binds DNA backbone phosphates; used in nucleic acid studies Molecular probes, biochemical assays

Key Findings :

  • Positional isomerism directly correlates with toxicity and efficacy. For example, 2- or 3-aminoacridines are preferred for antimicrobial applications due to their optimized safety profiles .
  • 1-Aminoacridine’s DNA-binding mechanism involves stacking interactions and phosphate backbone binding, distinguishing it from non-intercalating aminoacridines .
Adamantan-1-amine Hydrochloride

Adamantan-1-amine hydrochloride (C₁₀H₁₇N·HCl), a rigid tricyclic amine, shares structural rigidity with 1-aminoacridine but lacks aromaticity.

Property 1-Aminoacridine Adamantan-1-amine HCl
Structure Planar aromatic tricycle Non-aromatic, diamondoid (adamantane) framework
Bioactivity DNA intercalation Antiviral (e.g., inhibits influenza A)
Applications Antiseptic, fluorescence Antiviral therapy, Parkinson’s disease treatment
Toxicity Moderate Low (approved for clinical use)

Key Differences :

  • Adamantan-1-amine’s non-planar structure prevents DNA intercalation but allows viral ion channel blockade (e.g., M2 proton channel inhibition) .
  • Clinical utility of adamantan-1-amine contrasts with 1-aminoacridine’s research-focused applications.
Amino Acids

Amino acids (e.g., L-histidine) differ fundamentally from 1-aminoacridine in structure and function:

Aspect 1-Aminoacridine Amino Acids (e.g., L-Histidine)
Structure Aromatic, planar Linear with α-amino and carboxyl groups
Role Synthetic compound Protein building blocks, metabolic intermediates
Bioactivity DNA interaction Enzymatic catalysis, signal transduction
Applications Research/antiseptic Nutrition, pharmaceuticals, biotechnology

Key Insight: While 1-aminoacridine’s fluorescence and intercalation properties are exploitable in niche applications, amino acids are essential for life processes and have broader industrial uses .

Table 3. Key Comparative Metrics

Metric 1-Aminoacridine 2-/3-Aminoacridine Adamantan-1-amine HCl Amino Acids
Aromaticity Yes Yes No No
DNA Interaction Strong Weak None None
Clinical Use Limited Emerging Approved Widespread
Toxicity Moderate Low Low Low

Preparation Methods

Resin Selection and Functionalization

Solid-phase synthesis, as detailed in WO2011051950A1, employs functionalized resins to anchor reactants, enabling stepwise assembly of 9-aminoacridine derivatives. Key resins include:

  • Rink Amide-MBHA Resin : Facilitates amide bond formation, ideal for derivatives with amino acid residues.
  • 2-Chlorotrityl (Cl-Trt) Resin : Supports carboxylate-terminated products after cleavage.
  • Wang Resin : Utilized for hydroxyl group-mediated couplings.

For example, loading Fmoc-protected arginine onto Rink Amide-MBHA resin followed by nucleophilic aromatic substitution with 3-nitro-4-fluorobenzoic acid yields Compound 45 (97% yield, 90% purity).

Protecting Group Strategy

Protecting groups ensure selective reactivity during synthesis:

  • Fmoc (Fluorenylmethyloxycarbonyl) : Removed via piperidine to expose primary amines.
  • Boc (tert-Butoxycarbonyl) : Cleaved under acidic conditions (e.g., trifluoroacetic acid).
  • Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) : Protects guanidine groups in arginine derivatives.

In Scheme 8 of WO2011051950A1, Fmoc-(L)Lys(Boc)-OH was coupled to a resin-bound intermediate, followed by Boc deprotection and acridine conjugation to yield Compound 46 (87% yield).

Cleavage and Final Product Isolation

Resin cleavage is performed using trifluoroacetic acid (TFA), releasing the target compound. For instance, cleavage of Rink Amide-MBHA resin-bound intermediates produces derivatives with terminal CONH2 groups, while Cl-Trt resin cleavage yields COOH-terminated products.

One-Pot Solvent-Mediated Amination

Reaction Mechanism and Conditions

CN111018782B discloses a catalyst-free method using polar aprotic solvents (e.g., N,N-Dimethylformamide, dimethyl sulfoxide) to react 9-chloroacridine with amines at 70–120°C. The general reaction is:
$$
\text{9-Chloroacridine} + \text{Amine} \xrightarrow{\text{DMF, 70–120°C}} \text{9-Aminoacridine Derivative}
$$
For example, ammonia gas reacts with 9-chloroacridine in DMF at 70°C for 3 hours, yielding 9-aminoacridine (90% isolation yield).

Solvent and Substrate Optimization

  • Solvent : DMF outperforms ethylene glycol dimethyl ether due to higher dielectric constant, enhancing nucleophilic substitution.
  • Substrate Ratio : A 1:3–5 molar ratio of 9-chloroacridine to amine minimizes side reactions.
  • Temperature : Reactions at 100°C reduce time to 4 hours without compromising yield.

Workup and pH Control

Post-reaction, the mixture is cooled to 40°C, diluted with water, and adjusted to pH 12–14 using NaOH. This prevents hydrochloride salt formation, simplifying isolation. Solid-liquid separation via filtration yields products with >99% purity.

Nitration of 9-Aminoacridine Hydrochloride

Synthesis of Tetranitro Derivatives

The SciELO study outlines nitration of 9-aminoacridine hydrochloride using concentrated H2SO4 and HNO3 at 90°C. The reaction proceeds as:
$$
\text{9-Aminoacridine Hydrochloride} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}_4, 90^\circ\text{C}} \text{2,4,5,7-Tetranitro-9-aminoacridine (TNA)}
$$
TNA is obtained in 87% yield after neutralization with NH4OH and recrystallization.

Spectroscopic Characterization

  • 1H NMR : Peaks at δ 9.03 (d, 2H) and δ 10.02 (s, 2H) confirm nitro group incorporation.
  • IR Spectroscopy : Bands at 1666 cm⁻¹ (C=O stretch) and 1339 cm⁻¹ (NO2 symmetric stretch) validate product structure.

Comparative Analysis of Methods

Parameter Solid-Phase Synthesis One-Pot Amination Nitration
Yield 84–97% 85–95% 87%
Solvent Dichloromethane/TFA DMF/DMSO H2SO4/HNO3
Reaction Time 12–48 hours 3–4 hours 1 hour
Scalability Moderate (mg–g scale) High (kg scale) Low (mg scale)
Environmental Impact High (toxic solvents) Low (recyclable DMF) High (corrosive waste)

Q & A

Q. How do phylogenetic incongruences between acdS and acdR challenge assumptions of co-regulation?

  • Answer : Partial incongruence in gene trees (e.g., Burkholderia xenovorans LB400, where acdR is 368 kb from acdS) suggests horizontal gene transfer or independent evolutionary pressures, complicating co-regulatory models .

Q. What factors explain discrepancies in acdS transcriptional responses to carbon sources across Proteobacteria?

  • Answer : Strain-specific regulatory networks differ; e.g., CRP-mediated catabolite repression in Pseudomonas putida UW4 contrasts with minimal glucose effects in A. lipoferum 4B, where fructose substitution shows weak transcriptional changes .

Q. Why does phenotypic variation in A. lipoferum 4B lead to acdS loss but retain other phytobeneficial genes like nifH?

  • Answer : acdS resides on a 750-kb plasmid prone to loss during genomic rearrangements, while nifH is chromosomally encoded. Southern blotting and Eckhardt gel electrophoresis confirm plasmid stability dynamics .

Q. How do conflicting in vitro vs. in vivo neurotoxicity profiles of aminoacridine analogues inform model selection?

  • Answer : In vitro cytotoxicity assays (e.g., Neutral Red Uptake) may not predict in vivo outcomes due to metabolic interactions. For example, 2tBuTHA impairs rodent working memory despite weaker AChE inhibition than Tacrine, highlighting model limitations .

Methodological Guidance

Q. What protocols validate putative Lrp-binding sites in acdS promoter regions?

  • Answer : Promoter sequences are aligned using CLUSTAL X/W to identify conserved motifs. Electrophoretic mobility shift assays (EMSAs) with purified AcdR protein confirm binding, while mutagenesis disrupts regulatory function .

Q. How are oxygen-limiting conditions simulated to study FNR-mediated acdS upregulation?

  • Answer : Cultures are grown in sealed vessels with controlled O₂ levels (e.g., <1% via nitrogen flushing). Semi-quantitative RT-PCR shows 6.5-fold transcriptional increases, corroborated by 2.2-fold activity boosts in α-ketobutyrate assays .

Q. What statistical approaches resolve variability in semi-quantitative RT-PCR data?

  • Answer : Band densities are normalized to rrs (ribosomal RNA) controls, with linear amplification ranges (20 cycles for acdS, 8 for rrs) ensuring quantitation. Data are expressed as mean ratios from ≥2 independent RNA samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acridinamine
Reactant of Route 2
1-Acridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.